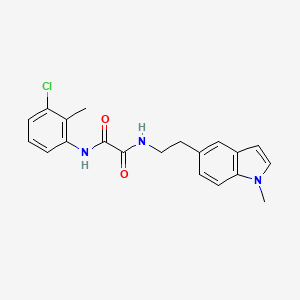

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide" belongs to the class of oxalamides, which are known for their diverse chemical reactions and potential applications in various fields of chemistry and biology. Oxalamides have been studied for their synthesis methods, molecular structures, and unique chemical and physical properties.

Synthesis Analysis

The synthesis of oxalamides, including compounds similar to "this compound," often involves novel synthetic approaches that enable the formation of these complex molecules. For instance, a novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which showcases the versatility and adaptability of synthetic methods in creating oxalamide compounds (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of oxalamides, such as the compound , can be complex, with various functional groups contributing to their unique properties. For example, the structure of a closely related compound, N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, was characterized by its distinct molecular geometry, which influences its chemical reactivity and interactions (Wang et al., 2016).

Chemical Reactions and Properties

Oxalamides can undergo a variety of chemical reactions, influenced by their molecular structure. Sulfur-mediated synthesis methods have been developed for creating unsymmetrically substituted N-aryl oxalamides, highlighting the chemical versatility and the potential for targeted functionalization of these compounds (Tikhonova et al., 2020).

Physical Properties Analysis

The physical properties of oxalamides, including solubility, melting points, and crystal structures, can vary significantly depending on their specific molecular configurations. Polymorphism is a notable physical property observed in similar compounds, where different crystal forms exist for the same compound, potentially affecting its physical and chemical behavior (Yamamoto, 1968).

Chemical Properties Analysis

The chemical properties of oxalamides, such as reactivity, stability, and interaction with biological molecules, are key areas of interest. Studies on binuclear copper(II) complexes bridged by oxalamide ligands have shed light on the interaction of these compounds with DNA, demonstrating their potential biological relevance and the influence of their chemical properties on their biological activities (Li et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Innovative Synthetic Approaches

Research demonstrates novel synthetic strategies for oxalamide compounds. For instance, Mamedov et al. (2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a method that could potentially be applicable to the synthesis of related compounds, including N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide. This process is highlighted for its operational simplicity and high yield, indicating a useful pathway for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Chemical Structure Analysis

Crystal Structure Insights

The study of similar compounds, such as N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, provides insights into the structural configuration of oxalamide compounds. Wang et al. (2016) explored the crystal structure, revealing how the chlorohydroxyphenyl ring plane interacts with the oxalamide unit. Such structural insights are critical for understanding the chemical behavior and potential applications of related compounds (Wang et al., 2016).

Biochemical Applications and Studies

Spectroscopic and Biochemical Studies

Garg et al. (2006) conducted research on metal complexes involving similar structural motifs, providing a foundation for the potential biochemical applications of oxalamide derivatives. Their work emphasized the antimicrobial properties of these complexes, suggesting avenues for the use of this compound in related areas (Garg et al., 2006).

Potential for Advanced Materials

Coordination Behavior and Biopotency

Singh et al. (2005) explored the coordination behavior of palladium(II) and platinum(II) complexes with ligands similar to oxalamides, highlighting their antimicrobial activity. This study underscores the potential for compounds like this compound to play a role in the development of new materials with biopotential applications (Singh et al., 2005).

Eigenschaften

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c1-13-16(21)4-3-5-17(13)23-20(26)19(25)22-10-8-14-6-7-18-15(12-14)9-11-24(18)2/h3-7,9,11-12H,8,10H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDONCKNINUDQTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2493908.png)

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)

![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)

![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)

![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)